molecular formula C24H40O4 B14464404 Muqubilin CAS No. 72154-33-7

Muqubilin

Cat. No.: B14464404
CAS No.: 72154-33-7
M. Wt: 392.6 g/mol
InChI Key: ZJKZMXQQSDVDLA-LAJJABCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Muqubilin is a cyclic peroxide norterpene compound derived from marine sponges. It has garnered significant interest due to its unique chemical structure and potential pharmacological applications. This compound is known for its ability to interact with nuclear receptors, making it a promising candidate for the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Muqubilin can be synthesized through a series of chemical reactions involving the formation of a cyclic peroxide structure. The synthetic route typically involves the oxidation of a precursor molecule to introduce the peroxide functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and scalability. The process may include steps such as extraction, purification, and crystallization to obtain the final product in a form suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Muqubilin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce reactive oxygen species, while reduction reactions can yield alcohols or other reduced compounds .

Scientific Research Applications

Muqubilin has a wide range of scientific research applications, including:

Mechanism of Action

Muqubilin exerts its effects by interacting with nuclear receptors, including retinoic acid receptors, retinoid X receptors, and peroxisome proliferator-activated receptors. These interactions modulate the expression of genes involved in various physiological processes. This compound acts as a full agonist for some receptors and a positive allosteric modulator for others, enhancing their activity and signaling pathways .

Comparison with Similar Compounds

Muqubilin is unique among similar compounds due to its specific cyclic peroxide structure and its ability to interact with multiple nuclear receptors. Similar compounds include other marine-derived terpenes and peroxides, such as:

This compound stands out due to its specific interactions with nuclear receptors and its potential therapeutic applications .

Properties

CAS No.

72154-33-7

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

IUPAC Name

(2R)-2-[(3S,6S)-6-methyl-6-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]dioxan-3-yl]propanoic acid

InChI

InChI=1S/C24H40O4/c1-17(11-12-20-18(2)10-8-14-23(20,4)5)9-7-15-24(6)16-13-21(27-28-24)19(3)22(25)26/h9,19,21H,7-8,10-16H2,1-6H3,(H,25,26)/b17-9+/t19-,21+,24+/m1/s1

InChI Key

ZJKZMXQQSDVDLA-LAJJABCHSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CC[C@]2(CC[C@H](OO2)[C@@H](C)C(=O)O)C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC2(CCC(OO2)C(C)C(=O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.